molecular formula C41H50N7O7P B12393278 DMT-2'-O-Methyladenosine phosphoramidite

DMT-2'-O-Methyladenosine phosphoramidite

Cat. No.: B12393278
M. Wt: 783.9 g/mol
InChI Key: XWBXKGYBWJAXGN-YTSODZAJSA-N
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Description

DMT-2’-O-Methyladenosine phosphoramidite: is a phosphoramidite monomer used primarily in the synthesis of oligonucleotides. This compound is a modified nucleoside that incorporates a 2’-O-methyl group, which enhances the stability and binding affinity of the resulting oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of DMT-2’-O-Methyladenosine phosphoramidite typically involves the protection of the hydroxyl groups of adenosine, followed by methylation at the 2’-hydroxyl position. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3’-hydroxyl group is converted to a phosphoramidite using a cyanoethyl group. The reaction conditions often involve the use of azole catalysts and appropriate solvents to facilitate the formation of the phosphoramidite .

Industrial Production Methods: : Industrial production of DMT-2’-O-Methyladenosine phosphoramidite follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to ensure high purity and yield. The compound is typically stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: : DMT-2’-O-Methyladenosine phosphoramidite undergoes several types of chemical reactions, including:

    Substitution Reactions: The phosphoramidite group can be substituted with various nucleophiles to form phosphodiester bonds.

    Oxidation Reactions: The phosphite triester intermediate can be oxidized to form a stable phosphate triester.

Common Reagents and Conditions

    Substitution Reactions: Typically involve the use of azole catalysts and alcohols.

    Oxidation Reactions: Often use iodine or other oxidizing agents in the presence of water.

Major Products: : The major products formed from these reactions are oligonucleotides with enhanced stability and binding affinity due to the presence of the 2’-O-methyl group .

Mechanism of Action

The primary mechanism of action of DMT-2’-O-Methyladenosine phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The 2’-O-methyl group enhances the stability of the oligonucleotides by increasing resistance to nuclease degradation and improving binding affinity to complementary nucleic acid sequences. This modification also reduces the immunogenicity of the oligonucleotides, making them more suitable for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : DMT-2’-O-Methyladenosine phosphoramidite is unique due to its 2’-O-methyl modification, which provides enhanced stability and binding affinity compared to other similar compounds. This makes it particularly valuable in the synthesis of therapeutic oligonucleotides .

Properties

Molecular Formula

C41H50N7O7P

Molecular Weight

783.9 g/mol

IUPAC Name

3-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-36-34(54-40(37(36)51-7)47-26-46-35-38(43)44-25-45-39(35)47)24-52-41(29-12-9-8-10-13-29,30-14-18-32(49-5)19-15-30)31-16-20-33(50-6)21-17-31/h8-10,12-21,25-28,34,36-37,40H,11,23-24H2,1-7H3,(H2,43,44,45)/t34-,36?,37+,40-,56?/m1/s1

InChI Key

XWBXKGYBWJAXGN-YTSODZAJSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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